molecular formula C6H7N5 B1527042 6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine CAS No. 918485-07-1

6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1527042
CAS No.: 918485-07-1
M. Wt: 149.15 g/mol
InChI Key: WWOFHLIDXGDERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic aromatic organic compound characterized by its pyrazolo[3,4-b]pyridine core structure with a hydrazine group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of hydrazine derivatives with appropriate pyridine precursors. One common method includes the reaction of hydrazine hydrate with 3-aminopyridine under acidic conditions to form the desired pyrazolopyridine structure.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydrazine group.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antitumor properties.

  • Medicine: Research has explored its use as a potential therapeutic agent for various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine is unique compared to other similar compounds due to its specific structural features and biological activities. Some similar compounds include:

  • Pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyrazolopyridine core but may have different substituents.

  • Furopyridine derivatives: These compounds have a fused pyridine ring structure and exhibit similar biological activities.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridin-6-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c7-10-5-2-1-4-3-8-11-6(4)9-5/h1-3H,7H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOFHLIDXGDERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=NN2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717327
Record name 6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918485-07-1
Record name 6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
Reactant of Route 4
6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
Reactant of Route 5
6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.